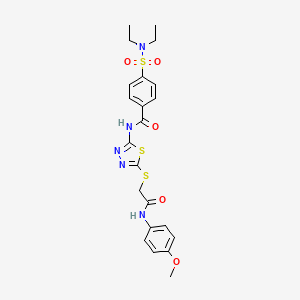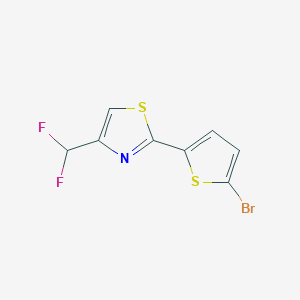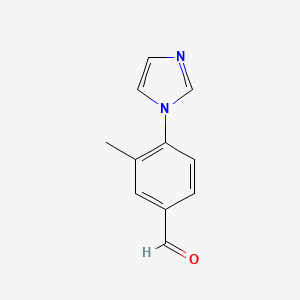
4-(1H-咪唑-1-基)-3-甲基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is a heterocyclic building block used in chemical synthesis .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Chemical Reactions Analysis
Imidazole-containing compounds have been used as synthons in the development of new drugs . They show a broad range of chemical and biological properties . For example, 2-Mercaptobenzimidazole has been reported for their wide range of pharmacological and clinical applications .
科学研究应用
Summary of the Application
4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde is used in the synthesis of imidazole-containing chalcones, which have been shown to be effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
Results or Outcomes
With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .
Application in the Field of Medicinal Chemistry
Summary of the Application
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Method of Application
The synthesis of imidazole derivatives involves various synthetic routes, including the reaction of glyoxal and ammonia .
Results or Outcomes
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Application in the Field of Antioxidant Research
Summary of the Application
4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde can be used to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones with antifungal, antioxidant, and antileishmanial activities .
Method of Application
The synthesis of these compounds typically involves a Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with various acetophenones .
Results or Outcomes
The resulting compounds have been found to exhibit significant antioxidant activity, which makes them potential candidates for further study in the development of new antioxidant drugs .
Application in the Field of Antileishmanial Research
Summary of the Application
Compounds synthesized from 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde have been found to exhibit antileishmanial activities .
Method of Application
The synthesis of these compounds typically involves a Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with various acetophenones .
Results or Outcomes
The resulting compounds have been found to exhibit significant antileishmanial activity, which makes them potential candidates for further study in the development of new antileishmanial drugs .
Application in the Field of Antimicrobial Research
Summary of the Application
4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde can be used to synthesize compounds with antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Method of Application
The synthesis of these compounds involves various synthetic routes, including the reaction of glyoxal and ammonia .
Results or Outcomes
The resulting compounds have been found to exhibit significant antimicrobial activity, which makes them potential candidates for further study in the development of new antimicrobial drugs .
Application in the Field of Catalyst Research
Summary of the Application
Compounds synthesized from 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde, such as 1-(4-methoxyphenyl)-1H-imidazole, have been found to work as catalysts .
Method of Application
The synthesis of these compounds typically involves a Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with various acetophenones .
Results or Outcomes
The resulting compounds have been found to exhibit significant catalytic activity, which makes them potential candidates for further study in the development of new catalysts .
安全和危害
The safety data sheet for a similar compound, “4-(1H-Imidazol-1-yl)benzoic acid”, suggests that it is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-imidazol-1-yl-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-10(7-14)2-3-11(9)13-5-4-12-8-13/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCAGVCPNNZKRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde | |
CAS RN |
1249801-25-9 |
Source


|
| Record name | 4-(1H-imidazol-1-yl)-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2363999.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2364001.png)
![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)
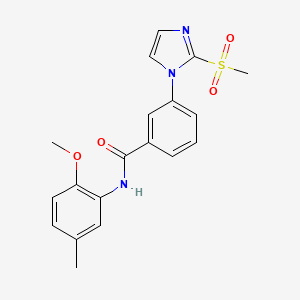
![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2364004.png)
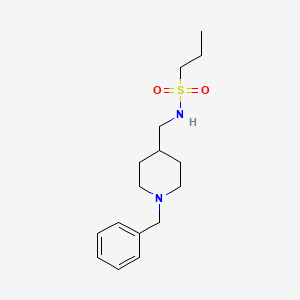
![3-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2364008.png)
![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one](/img/structure/B2364009.png)
![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)
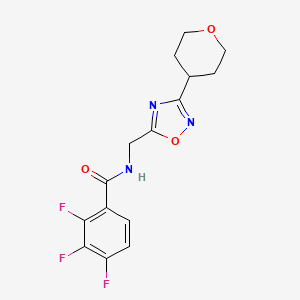
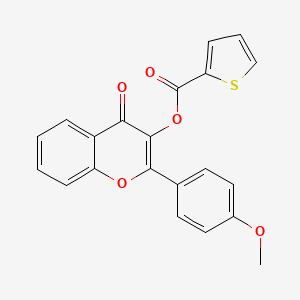
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)
